REACTION_CXSMILES
|
[H-].[Na+].CN(C)C=[C:6]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)[C:7](=O)[CH3:8].COC(C1C(C2C=CC=CC=2Cl)C(C(OC)=O)=C(C)[NH:25][C:24]=1COCCN1C(=O)C2C(=CC=CC=2)C1=O)=O.[CH3:56]O.[CH3:58][N:59](C)[CH:60]=[O:61]>>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:6]2[CH:7]=[C:8]([C:24]#[N:25])[C:60](=[O:61])[NH:59][C:58]=2[CH3:56])=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
4-dimethylamino-3-(4-methoxyphenyl)-but-3-en-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=C(C(C)=O)C1=CC=C(C=C1)OC)C
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(NC(=C(C1C1=C(C=CC=C1)Cl)C(=O)OC)C)COCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
4.54 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 95° C. for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature most of the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration with suction
|
Type
|
WASH
|
Details
|
rinsed with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1C=C(C(NC1C)=O)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |